

A Technical Guide to the Heterobifunctional Nature of Amino-PEG2-(CH₂)₃CO₂H

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Compound of Interest

Compound Name: Amino-PEG2-(CH₂)₃CO₂H

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the heterobifunctional linker, **Amino-PEG2-(CH₂)₃CO₂H**. This molecule is a cornerstone in modern bioconjugation, enabling the precise and controlled linkage of molecules for a wide array of applications, from targeted drug delivery to the development of advanced diagnostic agents.

Core Concepts: Understanding the Heterobifunctional Advantage

Amino-PEG2-(CH₂)₃CO₂H is a non-cleavable linker featuring two distinct reactive moieties: a primary amine (-NH₂) and a carboxylic acid (-COOH).^{[1][2]} This dual functionality is the essence of its utility, allowing for sequential and controlled conjugation of two different molecules.^{[3][4]} The polyethylene glycol (PEG) spacer, consisting of two ethylene glycol units, imparts hydrophilicity, which enhances the solubility of the linker and the resulting conjugate in aqueous environments.^{[2][5]}

The strategic importance of such linkers is evident in numerous applications, including:

- Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.^{[6][7][8]}
- PROTACs (Proteolysis Targeting Chimeras): Bringing a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.^[6]

- Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their stability, circulation time, and targeting capabilities in drug delivery systems.[6][9]
- Protein and Peptide Modification: Enhancing the therapeutic properties of proteins and peptides by increasing their half-life, solubility, and stability, while reducing immunogenicity. [6][8][10][11]

The controlled, stepwise reaction capability offered by heterobifunctional linkers like **Amino-PEG2-(CH₂)₃CO₂H** minimizes the formation of undesirable homodimers and polymers, a common challenge with homobifunctional crosslinkers.[3]

Physicochemical and Reactive Properties

A clear understanding of the linker's properties is crucial for designing successful conjugation strategies.

| Property | Value | Source |
|-------------------------------------|---|--------------|
| Molecular Formula | C ₈ H ₁₇ NO ₄ | [12][13][14] |
| Molecular Weight | 191.23 g/mol | [13][14] |
| Functional Group 1 | Primary Amine (-NH ₂) | [1] |
| Functional Group 2 | Carboxylic Acid (-COOH) | [1] |
| Reactivity of Amine Group | Reacts with activated NHS esters, carboxylic acids, and carbonyls (aldehydes, ketones). | [2][5][15] |
| Reactivity of Carboxylic Acid Group | Can be activated (e.g., with EDC/NHS) to react with primary amines.[2][5][15] | |
| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media.[2] | |
| Storage Conditions | -20°C | [1] |

Experimental Protocols: A Step-by-Step Guide to Conjugation

The versatility of **Amino-PEG2-(CH₂)₃CO₂H** stems from its ability to participate in a variety of reaction schemes. Below are detailed protocols for the activation and conjugation of each functional group.

Activation of the Carboxylic Acid Terminus via EDC/NHS Chemistry

This two-step protocol is the most common method for conjugating the carboxylic acid end of the linker to a molecule containing a primary amine (e.g., a protein).[16] The use of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, stabilizes the reactive intermediate, improving coupling efficiency.[17][18]

Materials:

- **Amino-PEG2-(CH₂)₃CO₂H**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: MES Buffer (pH 4.5-6.0)[17][19]
- Conjugation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer (pH 7.2-8.5)[17][20][21]
- Quenching Solution (e.g., 1M Tris-HCl, pH 8.0)[21]
- Amine-containing molecule (e.g., protein, peptide)

Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use, as EDC is moisture-sensitive.[16][17]

- Activation of the Linker:
 - Dissolve **Amino-PEG2-(CH₂)₃CO₂H** in the Activation Buffer.
 - Add a 2 to 5-fold molar excess of EDC and NHS/sulfo-NHS to the linker solution.[\[11\]](#)
 - Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[\[11\]](#)
[\[16\]](#)
- Conjugation to the Amine-Containing Molecule:
 - Immediately add the activated linker solution to the amine-containing molecule, which has been dissolved in the Conjugation Buffer.
 - The optimal molar ratio of linker to the target molecule should be determined empirically but a 10- to 20-fold molar excess of the linker is a common starting point.[\[4\]](#)
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[\[17\]](#)
- Quenching the Reaction: Add the Quenching Solution to block any unreacted NHS-ester sites. Incubate for 30 minutes at room temperature.[\[17\]](#)[\[21\]](#)
- Purification: Remove excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[\[4\]](#)

Conjugation of the Amine Terminus

The primary amine of **Amino-PEG2-(CH₂)₃CO₂H** can be conjugated to molecules containing amine-reactive functional groups, such as NHS esters.

Materials:

- **Amino-PEG2-(CH₂)₃CO₂H**
- Molecule containing an NHS-ester functional group
- Aprotic solvent (e.g., DMSO, DMF)

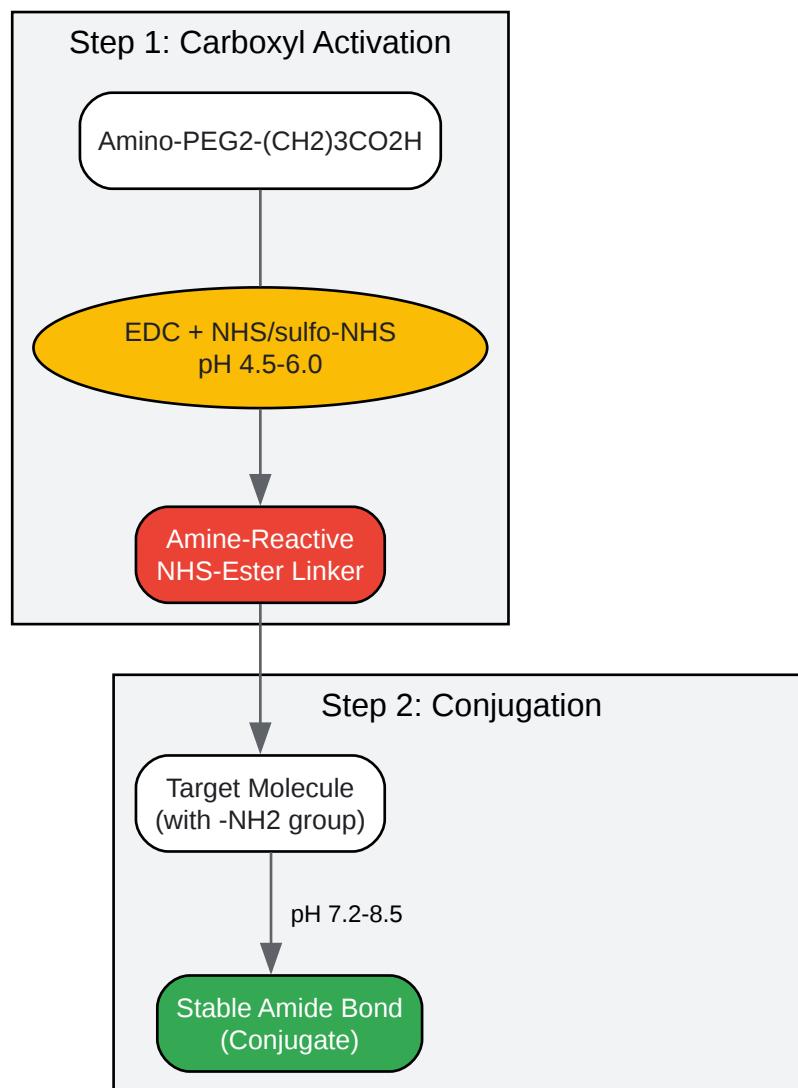
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer (pH 7.2-9)[20]

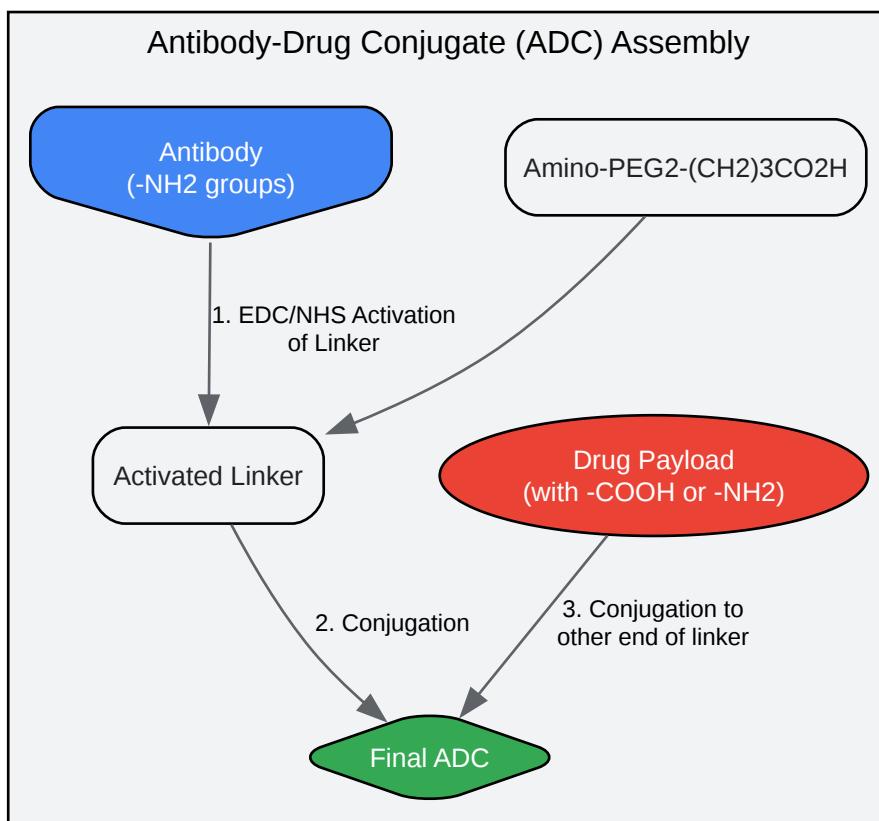
Procedure:

- Reagent Preparation: Dissolve the NHS-ester-containing molecule in an aprotic solvent like DMSO or DMF. Dissolve **Amino-PEG2-(CH₂)₃CO₂H** in the Reaction Buffer.
- Conjugation: Add the desired molar excess of the dissolved NHS-ester molecule to the **Amino-PEG2-(CH₂)₃CO₂H** solution.
- Reaction: Incubate the mixture for 1-2 hours at room temperature.
- Purification: Purify the resulting conjugate using appropriate chromatographic techniques to remove unreacted starting materials.

Visualization of Key Processes

Graphical representations of the conjugation workflow and the mechanism of action can aid in understanding the role of **Amino-PEG2-(CH₂)₃CO₂H**.





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